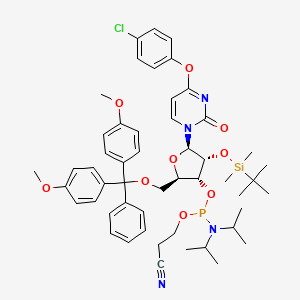

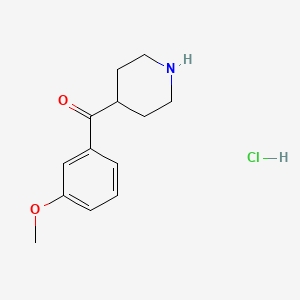

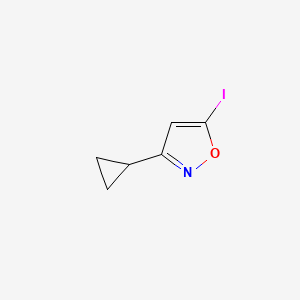

![molecular formula C10H15Cl2N5 B1435405 N-{咪唑并[1,2-b]哒嗪-6-基}吡咯烷-3-胺二盐酸盐 CAS No. 1803590-64-8](/img/structure/B1435405.png)

N-{咪唑并[1,2-b]哒嗪-6-基}吡咯烷-3-胺二盐酸盐

描述

“N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1803590-64-8 . It has a molecular weight of 276.17 . The IUPAC name for this compound is N- (pyrrolidin-3-yl)imidazo [1,2-b]pyridazin-6-amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N5.2ClH/c1-2-10-12-5-6-15 (10)14-9 (1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2, (H,13,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.科学研究应用

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : This compound has been identified as a potential inhibitor of the Transforming Growth Factor-β Activated Kinase (TAK1), which is upregulated and overexpressed in Multiple Myeloma (MM), a type of blood cancer . The compound has shown excellent activities against MM .

- Methods of Application or Experimental Procedures : The compound was tested for its inhibitory activity against TAK1. The lead compound, 26, was found to inhibit the enzymatic activity of TAK1 with an IC50 of 55 nM .

- Results or Outcomes : The compound and its analogs were found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These compounds have the potential to be translated into anti-MM therapeutics .

Application in Synthesis of New Compounds

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : This compound may be used in the synthesis of new compounds . For example, it can be used in the synthesis of "[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-chloropyridin-4-yl]-methyl-[2-(3-nitroimidazo pyridazin-6-yloxy)-ethyl]amine hydrochloride" .

- Methods of Application or Experimental Procedures : The specific synthetic procedures would depend on the reaction conditions and the other reactants involved. Typically, this would involve reaction under controlled conditions in a suitable solvent .

- Results or Outcomes : The outcome of such a synthesis would be the formation of a new compound with potential biological activity .

Application in Drug Enhancement

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Morpholines in drugs are known to enhance the water solubility and metabolic stability of a drug and improve its bioavailability . Morpholines can also be used to enhance the receptor binding affinity of a drug by engaging in additional hydrogen-bonding interactions with the protein target .

- Methods of Application or Experimental Procedures : This would involve incorporating the morpholine moiety into the drug molecule during the synthesis stage .

- Results or Outcomes : The result would be a drug with improved water solubility, metabolic stability, and receptor binding affinity .

Application in Anti-Inflammatory Drugs

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : The 4-amino derivative of this compound has been found to be a potent anti-inflammatory agent, more effective than aspirin .

- Methods of Application or Experimental Procedures : This would involve the synthesis of the 4-amino derivative and testing its anti-inflammatory activity in suitable biological models .

- Results or Outcomes : The 4-amino derivative was found to have significant anti-inflammatory activity, suggesting potential for development into a new class of anti-inflammatory drugs .

Application in Synthesis of Benzimidazole Derivatives

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : This compound can be used in the synthesis of benzimidazole derivatives . For example, it can be used in the synthesis of "[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-chloropyridin-4-yl]-methyl-[2-(3-nitroimidazo pyridazin-6-yloxy)-ethyl]amine hydrochloride" .

- Methods of Application or Experimental Procedures : The specific synthetic procedures would depend on the reaction conditions and the other reactants involved. Typically, this would involve reaction under controlled conditions in a suitable solvent .

- Results or Outcomes : The outcome of such a synthesis would be the formation of a new compound with potential biological activity .

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5.2ClH/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYBZBFTSGAMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NN3C=CN=C3C=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

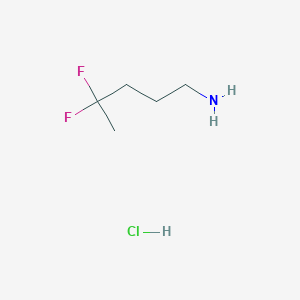

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435330.png)

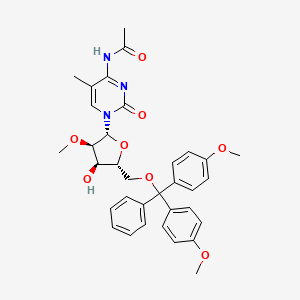

![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)

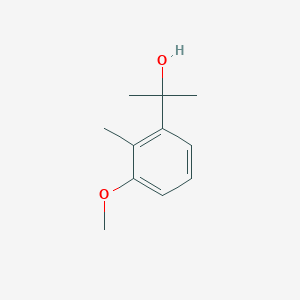

![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)